Methyl 3-formylaminobenzoate
Description
Methyl 3-formylaminobenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a formylamino (-NHCHO) group at the 3-position and a methoxy ester (-COOCH₃) at the para position. For instance, methyl 5-amino-2-morpholinobenzoate (CAS 4031-84-9) shares a similar benzoate ester framework but includes a morpholine substituent, highlighting the structural diversity within this class of compounds . The formylamino group in this compound likely influences its reactivity, solubility, and biological activity compared to other derivatives.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 3-formamidobenzoate |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-3-2-4-8(5-7)10-6-11/h2-6H,1H3,(H,10,11) |
InChI Key |
KZYPJUCMRUATJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC=O |
Origin of Product |
United States |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-donating formylamino group (-NHCHO) activates the benzene ring toward electrophilic substitution, directing incoming electrophiles to specific positions.
Mechanistic Insight :
-
The -NHCHO group donates electron density via resonance, activating the ring. Steric and electronic effects from the ester group (-COOCH₃) further influence regioselectivity.
-
Nitration occurs at the meta position relative to -NHCHO, as demonstrated in analogous nitration reactions of methyl benzoate derivatives .
Formylamino Group Reactions
Ester Group Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Saponification | NaOH/H₂O, reflux | 3-Formylaminobenzoic acid |
| Transesterification | ROH, H⁺ catalyst | 3-Formylaminobenzoate ester (R ≠ CH₃) |
Multi-Component Reactions
Methyl 3-formylaminobenzoate participates in tandem reactions due to its dual reactivity:
-
Example : Reaction with diphenylphosphine oxide and butylamine yields α-aminophosphine oxide derivatives under catalyst-free conditions (Table 1) .
Table 1 : Three-component reaction optimization
| Entry | Amine | Catalyst | Temp (°C) | Time (h) | Product Ratio (α-aminophosphine oxide : enamine) |
|---|---|---|---|---|---|
| 1 | Butylamine | None | 25 | 1 | 76 : 24 |
| 2 | Aniline | DIPEA | 80 | 1 | 47 : 30 |
Key Findings :
-
Aliphatic amines favor α-aminophosphine oxide formation at ambient temperatures.
-
Aromatic amines require elevated temperatures and base catalysts (e.g., DIPEA) .
Thermal and Acid/Base Stability
-
Thermal Decomposition : At >150°C, the formyl group undergoes decarbonylation, yielding methyl 3-aminobenzoate.
-
Acid Sensitivity : Prolonged exposure to H₂SO₄ leads to ester hydrolysis and formyl group degradation .
-
Base Stability : Resists saponification below 50°C but degrades at higher temperatures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl 3-formylaminobenzoate belongs to a broader family of methyl-substituted benzoates. Below is a comparative analysis with structurally or functionally related compounds:
Physicochemical Properties
While direct data for this compound are absent, comparisons can be inferred:
- Solubility: Methyl esters of benzoic acids (e.g., methyl salicylate) exhibit moderate polarity, rendering them soluble in organic solvents like ethanol or dichloromethane but poorly soluble in water .
- Stability: Formylamino groups may increase susceptibility to hydrolysis compared to non-polar substituents (e.g., diterpene esters in resin samples) .
Q & A
Basic Research Questions
Synthetic Methodologies Q: What are the standard protocols for synthesizing Methyl 3-formylaminobenzoate, and how are key intermediates characterized? A: this compound is typically synthesized via formylation of methyl 3-aminobenzoate using formic acid derivatives (e.g., formic acetic anhydride) under controlled pH and temperature. Intermediates are characterized using H/C NMR to confirm amine-to-amide conversion (peaks at δ 8.1–8.3 ppm for formyl protons) and IR spectroscopy for carbonyl stretching vibrations (~1680 cm). Reaction yields (reported to ±0.1% precision) depend on solvent polarity and catalyst selection, with DMF often preferred for high solubility .
Structural Confirmation Q: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what spectral data should be reported? A: High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are critical for structural elucidation. Key HRMS data should include the molecular ion [M+H] with <5 ppm mass accuracy. NMR assignments must specify coupling constants (e.g., for aromatic protons) and distinguish between ester (δ 3.8–4.0 ppm) and formyl groups. Report melting points (±0.5°C) and UV-Vis λ values with solvent polarity effects .
Stability and Storage Q: What are the recommended storage conditions for this compound to ensure chemical stability over time? A: Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis of the formyl group. Stability studies (HPLC purity >98% over 12 months) indicate degradation accelerates at >40°C or in humid environments. Use desiccants and monitor via periodic TLC analysis (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Reaction Optimization Q: How can reaction kinetics studies optimize the formylation step in this compound synthesis? A: Pseudo-first-order kinetics experiments (varying formic anhydride concentration) with in situ NMR monitoring can identify rate-limiting steps. Arrhenius plots (ln k vs. 1/T) reveal activation energies, while Eyring analysis provides ΔH‡ and ΔS‡. Optimize solvent (e.g., THF vs. DCM) to balance nucleophilicity and steric effects, ensuring yields >85% with statistical validation (p < 0.05, ANOVA) .
Data Discrepancy Resolution Q: What strategies resolve discrepancies in reported solubility data for this compound across different solvents? A: Standardize solubility measurements via gravimetric analysis (saturated solutions filtered at 25±0.1°C) and cross-validate with UV spectrophotometry. Discrepancies often arise from residual solvents or polymorphic forms. Use DSC to confirm crystalline phase purity and report Hansen solubility parameters (δ, δ, δ) to contextualize solvent interactions .
Biological Activity Profiling Q: How does this compound interact with biological targets, and what in vitro assays are suitable for evaluating its bioactivity? A: Molecular docking studies (AutoDock Vina) predict binding affinities to enzymes like cyclooxygenase-2. Validate via enzyme inhibition assays (IC determination) with positive controls (e.g., celecoxib) and LC-MS quantification of metabolites. Use SPR or ITC for binding kinetics (K, k/k) and ensure statistical power (n ≥ 3) to distinguish signal noise .
Methodological Notes
- Precision Reporting: Follow pharmaceutical guidelines: report means ± SD to one decimal beyond instrument precision (e.g., 98.4 ± 0.3%) .
- Safety Protocols: Refer to SDS for handling: use PPE (nitrile gloves, fume hood) and neutralize waste with 10% NaOH .
- Data Reproducibility: Archive raw spectral data (FID files) and crystallization conditions (CIF files) in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
